2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate
2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate
Brand Name:
Vulcanchem
CAS No.:
122111-02-8
VCID:
VC0143323
InChI:
InChI=1S/C19H14F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-,15?/m1/s1
SMILES:
C1=CC=C(C=C1)C(=O)OCC2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3
Molecular Formula:
C19H14F2O6
Molecular Weight:
376.312
2-Deoxy-2,2-difluoro-D-threo-pentofuranos-1-ulose-3,5-dibenzoate
CAS No.: 122111-02-8
Cat. No.: VC0143323
Molecular Formula: C19H14F2O6
Molecular Weight: 376.312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122111-02-8 |
|---|---|
| Molecular Formula | C19H14F2O6 |
| Molecular Weight | 376.312 |
| IUPAC Name | [(2R)-3-benzoyloxy-4,4-difluoro-5-oxooxolan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C19H14F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-,15?/m1/s1 |
| Standard InChI Key | SHHNEUNVMZNOID-GICMACPYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator